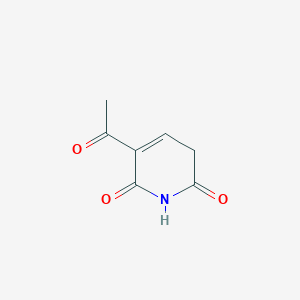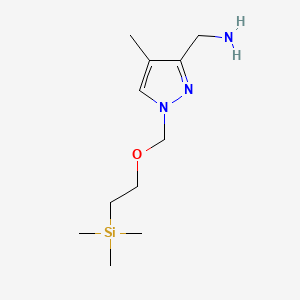
4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Industrial Production Methods: On an industrial scale, the compound can be synthesized through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can produce reduced pyrazine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex organic compounds. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and antioxidant properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic applications. It has been studied for its effects on various biological targets and pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
3-Oxo-3,4-dihydropyrazine-2-carboxylic acid: This compound is structurally similar but lacks the isopropyl group.
4-(Benzyloxy)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid: This compound has a benzyloxy group instead of the isopropyl group.
Uniqueness: 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, stability, and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-oxo-4-propan-2-ylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)10-4-3-9-6(7(10)11)8(12)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
QXTLGSTYLITQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C(C1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-3-[[5-(3-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B15364702.png)








![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)
